MFCD18315758
Description
However, based on the structure of similar MDL-numbered compounds (e.g., MFCD11044885, MFCD13195646), it is likely an inorganic or organometallic compound with a defined molecular formula and specific applications in catalysis, material science, or pharmaceuticals . For example, compounds like CAS 1046861-20-4 (MFCD13195646) share structural features such as aromatic rings, halogen substituents, and boronic acid groups, which are critical for cross-coupling reactions in synthetic chemistry . Without direct data on MFCD18315758, this analysis will focus on structurally or functionally analogous compounds from the evidence, adhering to standardized comparison methodologies outlined in chemical literature .
Properties
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCSRASZOVBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686132 | |
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-32-3 | |
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315758 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents can also play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is typically scaled up using continuous flow reactors or batch reactors. These methods allow for the precise control of reaction conditions, ensuring consistent quality and high yield. The choice of production method depends on factors such as the desired purity, production volume, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: MFCD18315758 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD18315758 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with potential applications. In biology, it can be used to study the effects of specific functional groups on biological systems. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD18315758 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy in different fields.
Comparison with Similar Compounds
Research Findings and Data Gaps
Experimental Data from Evidence
- Synthetic Methods : Compounds like 1533-03-5 are synthesized via solvent-free, green chemistry approaches (e.g., A-FGO catalyst reuse for 5 cycles), reducing environmental impact .
- Spectroscopic Characterization : Infrared (IR) and NMR data for 918538-05-3 confirm regioselective chlorination at the 2- and 4-positions .
- Bioactivity : Boronic acids show moderate CYP inhibition (e.g., 1046861-20-4: CYP2D6 IC₅₀ = 8 µM), necessitating structural optimization for drug candidates .
Unresolved Questions
- This compound-Specific Data: No direct information on solubility, crystallinity, or catalytic activity is available, highlighting the need for primary research.
- Toxicological Profiles : Similar compounds lack comprehensive in vivo studies, particularly for chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
